molecular formula C14H14N4O5 B6066322 2,6-dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol

2,6-dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol

Cat. No.: B6066322
M. Wt: 318.28 g/mol
InChI Key: NDZLCFZIVTYPPG-APSNUPSMSA-N
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Description

2,6-Dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol is a complex organic compound with significant interest in various scientific fields. This compound features a phenolic core substituted with methoxy groups and a hydrazinylidene moiety linked to a nitropyridine ring. Its unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common route includes the condensation of 2,6-dimethoxyphenol with 5-nitropyridine-2-carbaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of new functional groups in place of methoxy groups.

Scientific Research Applications

2,6-Dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitropyridine moiety can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Shares the phenolic core but lacks the hydrazinylidene and nitropyridine substituents.

    4-[(Z)-[(5-Nitropyridin-2-yl)hydrazinylidene]methyl]phenol: Similar structure but without the methoxy groups.

Uniqueness

2,6-Dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol is unique due to the combination of methoxy, hydrazinylidene, and nitropyridine functionalities. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,6-dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c1-22-11-5-9(6-12(23-2)14(11)19)7-16-17-13-4-3-10(8-15-13)18(20)21/h3-8,19H,1-2H3,(H,15,17)/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZLCFZIVTYPPG-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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